REACTION_CXSMILES
|
C[Si](C)(C)[Br:3].[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]O)=[CH:10][C:9]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21]>C(Cl)(Cl)Cl>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][Br:3])=[CH:10][C:9]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21]
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Name
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|
Quantity
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97 mL
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Type
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reactant
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Smiles
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C[Si](Br)(C)C
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Name
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|
Quantity
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113.1 g
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Type
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reactant
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Smiles
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COC1=C(C=C(CO)C=C1)OCCCOC
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Name
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Quantity
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1.31 L
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 10 minutes the solvent is evaporated off
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Duration
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10 min
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Type
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CUSTOM
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Details
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the residue is immediately purified by means of FC (900 g of silica gel, eluant: ethyl acetate/hexane 1:3)
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Name
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|
Type
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product
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Smiles
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COC1=C(C=C(CBr)C=C1)OCCCOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |